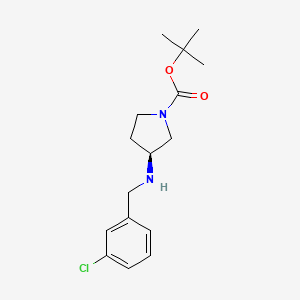
(S)-tert-butyl 3-((3-chlorobenzyl)amino)pyrrolidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-tert-butyl 3-((3-chlorobenzyl)amino)pyrrolidine-1-carboxylate is a chiral compound that belongs to the class of pyrrolidine derivatives. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-butyl 3-((3-chlorobenzyl)amino)pyrrolidine-1-carboxylate typically involves the reaction of (S)-tert-butyl pyrrolidine-1-carboxylate with 3-chlorobenzylamine. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Common solvents used in this synthesis include dichloromethane and ethanol, while catalysts such as triethylamine or sodium hydride may be employed to enhance the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized to ensure high yield, purity, and cost-effectiveness. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, are common in industrial production to achieve the desired quality of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-tert-butyl 3-((3-chlorobenzyl)amino)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom on the benzyl group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Oxidized derivatives with functional groups such as alcohols or ketones.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.
Applications De Recherche Scientifique
(S)-tert-butyl 3-((3-chlorobenzyl)amino)pyrrolidine-1-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential as a ligand in receptor binding studies and as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic effects, including its role as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of agrochemicals and other specialty chemicals.
Mécanisme D'action
The mechanism of action of (S)-tert-butyl 3-((3-chlorobenzyl)amino)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or ionic interactions, leading to modulation of their activity. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-tert-butyl 3-((3-chlorobenzyl)amino)pyrrolidine-1-carboxylate: The enantiomer of the compound with similar chemical properties but different biological activities.
tert-butyl 3-((3-chlorobenzyl)amino)pyrrolidine-1-carboxylate: The racemic mixture of the compound.
tert-butyl 3-((benzyl)amino)pyrrolidine-1-carboxylate: A similar compound without the chlorine atom on the benzyl group.
Uniqueness
(S)-tert-butyl 3-((3-chlorobenzyl)amino)pyrrolidine-1-carboxylate is unique due to its specific chiral configuration and the presence of the 3-chlorobenzyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications, particularly in the development of chiral drugs and other bioactive molecules.
Propriétés
Formule moléculaire |
C16H23ClN2O2 |
|---|---|
Poids moléculaire |
310.82 g/mol |
Nom IUPAC |
tert-butyl (3S)-3-[(3-chlorophenyl)methylamino]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C16H23ClN2O2/c1-16(2,3)21-15(20)19-8-7-14(11-19)18-10-12-5-4-6-13(17)9-12/h4-6,9,14,18H,7-8,10-11H2,1-3H3/t14-/m0/s1 |
Clé InChI |
UQCGLUVFGXAHBA-AWEZNQCLSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1CC[C@@H](C1)NCC2=CC(=CC=C2)Cl |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC(C1)NCC2=CC(=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


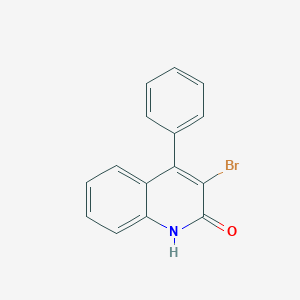
![(1R,6R)-7-Methyl-3-tosyl-3-azabicyclo[4.1.0]heptane-1-carbaldehyde](/img/structure/B11829794.png)
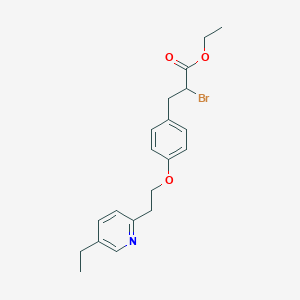
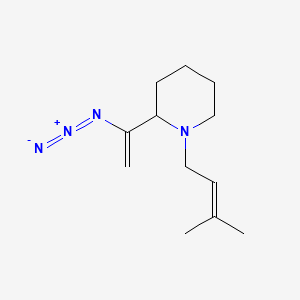

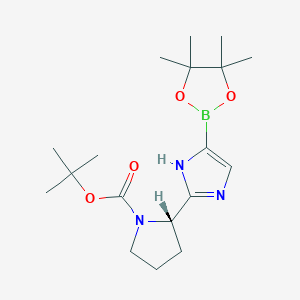


![1H-Pyrazole-4-carbonitrile, 5-amino-1-[(3R)-1-(1-oxo-2-propen-1-yl)-3-piperidinyl]-3-(4-phenoxyphenyl)-](/img/structure/B11829827.png)

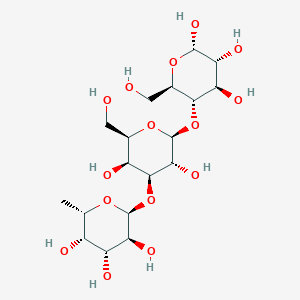
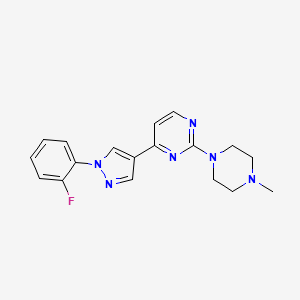
![6-Chloro-5-(2-methoxyphenoxy)-[2,2'-bipyrimidin]-4-ol](/img/structure/B11829851.png)

